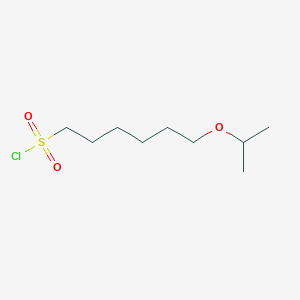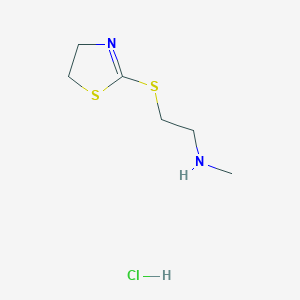
3-isopropyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-isopropyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an isopropyl group at the third position, a methoxyphenyl group at the fourth position, and an amine group at the fifth position of the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopropyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of Substituents: The isopropyl and methoxyphenyl groups are introduced through electrophilic substitution reactions. For instance, the reaction of the pyrazole ring with isopropyl halides and methoxyphenyl halides in the presence of a base such as potassium carbonate can yield the desired product.
Amination: The final step involves the introduction of the amine group at the fifth position of the pyrazole ring. This can be achieved through nucleophilic substitution reactions using amine sources such as ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.
化学反应分析
Types of Reactions
3-isopropyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halides, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
3-isopropyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets. It may exhibit anti-inflammatory, analgesic, or anticancer properties.
Material Science: It can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It may be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-isopropyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the signaling pathways and cellular responses.
相似化合物的比较
Similar Compounds
- 3-isopropyl-4-(4-methoxyphenyl)-1H-benzo[g]indazole-7-carboxylic acid
- 1-(3-isopropyl-4-methoxyphenyl)ethanone
- 3-isopropyl-4-methoxyphenol
Uniqueness
3-isopropyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of isopropyl, methoxyphenyl, and amine groups allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for various applications.
属性
分子式 |
C13H17N3O |
|---|---|
分子量 |
231.29 g/mol |
IUPAC 名称 |
4-(4-methoxyphenyl)-5-propan-2-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C13H17N3O/c1-8(2)12-11(13(14)16-15-12)9-4-6-10(17-3)7-5-9/h4-8H,1-3H3,(H3,14,15,16) |
InChI 键 |
KDFUXYGYIZFQEO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=NN1)N)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-[[2-(2-Amino-4-thiazolyl)-2-methoxyimino-1-oxoethyl]amino]-8-oxo-3-[(5-thiadiazolylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13638825.png)










